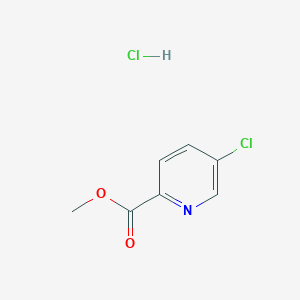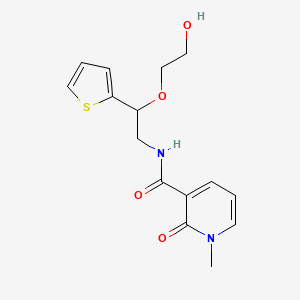
Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate is a synthetic organic compound with the molecular formula C({22})H({21})N({3})O({4}) This compound features a quinoline moiety, which is known for its diverse biological activities, and a benzoate ester, which is often used in medicinal chemistry for its pharmacokinetic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Coupling with Butylamine: The quinoline derivative is then reacted with butylamine to form the quinolin-8-ylamino butyl intermediate.
Carbamoylation: This intermediate undergoes carbamoylation with an appropriate isocyanate to form the carbamoyl derivative.
Esterification: Finally, the carbamoyl derivative is esterified with methyl 4-carboxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction of the quinoline ring can lead to dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might involve reagents like sodium methoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s quinoline moiety is known for its biological activity, including antimicrobial and antimalarial properties. Research into this compound could lead to the development of new pharmaceuticals targeting these areas.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other materials that require stable aromatic compounds.
Mécanisme D'action
The mechanism of action of Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate would depend on its specific application. In a biological context, the quinoline moiety could intercalate with DNA, inhibiting replication and transcription processes. The carbamoyl group might interact with enzymes, potentially inhibiting their activity by forming stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with known antimicrobial properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Benzoate Esters: Commonly used in medicinal chemistry for their pharmacokinetic properties.
Uniqueness
Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate is unique due to its combination of a quinoline moiety with a benzoate ester, providing a dual functionality that can be exploited in various scientific and industrial applications. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propriétés
IUPAC Name |
methyl 4-[[4-oxo-4-(quinolin-8-ylamino)butyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-29-22(28)17-11-9-16(10-12-17)21(27)24-14-4-8-19(26)25-18-7-2-5-15-6-3-13-23-20(15)18/h2-3,5-7,9-13H,4,8,14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPMGRZFCTXYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2758941.png)


![(4-benzyl-3-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2758946.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2758950.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)

![2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride](/img/structure/B2758955.png)




